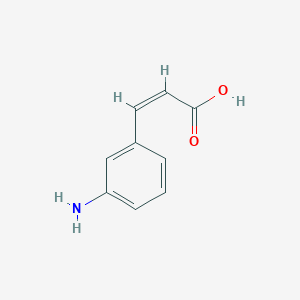

(Z)-3-(3-Aminophenyl)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(3-Aminophenyl)acrylic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of an amino group attached to the phenyl ring and a carboxylic acid group at the end of the prop-2-enoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Aminophenyl)acrylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.

Reduction: The nitro group in 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Knoevenagel Condensation: The resulting 3-aminobenzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reduction: Large-scale reduction of 3-nitrobenzaldehyde using industrial hydrogenation equipment.

Condensation Reaction: Conducting the Knoevenagel condensation in large reactors with efficient mixing and temperature control to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-(3-Aminophenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-3-(3-Aminophenyl)acrylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (Z)-3-(3-Aminophenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(3-aminophenyl)prop-2-enoic acid: The trans isomer of the compound.

3-(3-aminophenyl)propanoic acid: A saturated analog without the double bond.

3-(4-aminophenyl)prop-2-enoic acid: An isomer with the amino group in the para position.

Uniqueness

(Z)-3-(3-Aminophenyl)acrylic acid is unique due to its specific configuration (Z-isomer) and the position of the amino group on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from its isomers and analogs.

Biologische Aktivität

(Z)-3-(3-Aminophenyl)acrylic acid, also known as trans-3-(3-aminophenyl)acrylic acid, is a compound with significant biological activity, particularly in the fields of cancer research and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

- Chemical Formula : C9H9NO2

- CAS Number : 1194826-85-1

- Molecular Weight : 163.17 g/mol

The compound features a phenyl ring substituted with an amino group and an acrylic acid moiety, which contributes to its reactivity and biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. It acts through mechanisms such as apoptosis induction and cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS, which can lead to oxidative stress in cancer cells, ultimately resulting in cell death .

- Interaction with Cellular Pathways : It modulates key signaling pathways involved in cell survival and apoptosis, such as the MAPK/ERK pathway .

Anticancer Activity

Numerous studies have focused on the anticancer properties of this compound:

- Cell Lines Tested : The compound has demonstrated cytotoxic effects against glioma and breast cancer cell lines. For instance, in vitro studies showed a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure .

- Case Study Example : A study involving human glioma cells reported that treatment with this compound resulted in a 43% reduction in tumor growth compared to untreated controls after 48 hours.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antimicrobial activity:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits biofilm formation, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Studies

-

Glioma Cell Study :

- Objective : Evaluate the cytotoxic effects on glioma cells.

- Findings : Significant apoptosis was observed at concentrations above 10 µM after 24 hours.

- : Suggests potential for developing new glioma therapies based on this compound's structure.

-

Breast Cancer Cell Study :

- Objective : Assess the impact on breast cancer cell proliferation.

- Methodology : MTT assay was used to measure cell viability.

- Results : A dose-dependent decrease in viability was noted, with IC50 values around 15 µM.

Eigenschaften

IUPAC Name |

(Z)-3-(3-aminophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-56-8 |

Source

|

| Record name | NSC31674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.